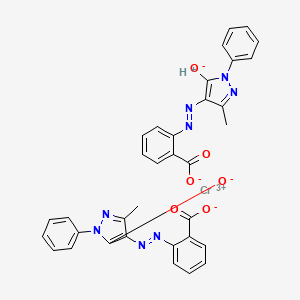![molecular formula C6H6Br3N B1181712 2-phenyliMidazole[4,5f][1,10]phenanthroline CAS No. 171565-44-9](/img/new.no-structure.jpg)
2-phenyliMidazole[4,5f][1,10]phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyliMidazole[4,5f][1,10]phenanthroline is a heterocyclic compound that features both imidazole and phenanthroline moieties. This compound is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline typically involves a one-pot reaction. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with aniline derivatives in the presence of ammonium acetate under solvent-free conditions . This method is advantageous due to its simplicity, cleaner reactions, and high yield of products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyliMidazole[4,5f][1,10]phenanthroline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-phenyliMidazole[4,5f][1,10]phenanthroline has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific optical or electronic properties, such as in the creation of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-phenyliMidazole[4,5f][1,10]phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA or proteins, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,10-phenanthroline: A parent compound that lacks the imidazole moiety.
2,2’-bipyridine: Another bidentate ligand with similar coordination properties.
Imidazole: A simpler heterocycle that forms part of the structure of 2-phenyliMidazole[4,5f][1,10]phenanthroline.
Uniqueness
This compound is unique due to its combined imidazole and phenanthroline structure, which enhances its ability to form stable complexes with a variety of metal ions. This dual functionality makes it particularly valuable in the study of coordination chemistry and its applications in various fields .
Properties
CAS No. |
171565-44-9 |
|---|---|
Molecular Formula |
C6H6Br3N |
Molecular Weight |
0 |
Synonyms |
2-phenyliMidazole[4,5f][1,10]phenanthroline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




